N-benzyl-N-butylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-butylpiperidine-4-carboxamide is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are heterocyclic amines with a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group, a butyl group, and a carboxamide functional group attached to the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-butylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl and butyl reagents under specific conditions. One common method involves the use of N-benzylpiperidine-4-carboxaldehyde as a starting material. This compound can be synthesized through the following steps:
Oxidation of N-benzylpiperidine: N-benzylpiperidine is oxidized using an oxidizing agent such as oxalyl chloride in the presence of dimethyl sulfoxide (DMSO) at low temperatures to form N-benzylpiperidine-4-carboxaldehyde.
Reductive Amination: The N-benzylpiperidine-4-carboxaldehyde is then subjected to reductive amination with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkylated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-butylpiperidine-4-carboxamide has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-benzyl-N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylpiperidine-4-carboxamide: Lacks the butyl group, leading to different chemical and biological properties.
N-butylpiperidine-4-carboxamide: Lacks the benzyl group, resulting in distinct reactivity and applications.
Uniqueness
N-benzyl-N-butylpiperidine-4-carboxamide is unique due to the presence of both benzyl and butyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C17H26N2O |
---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-benzyl-N-butylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-13-19(14-15-7-5-4-6-8-15)17(20)16-9-11-18-12-10-16/h4-8,16,18H,2-3,9-14H2,1H3 |
InChI-Schlüssel |
OTASJMCVGCQHSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.